N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide
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Overview
Description
N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide: is a complex organic compound characterized by its unique structure, which includes an imidazo[1,2-b]pyridazine core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazo[1,2-b]pyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-b]pyridazine ring.
Methoxylation: Introduction of the methoxy group at the 6-position of the imidazo[1,2-b]pyridazine ring can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Coupling Reactions: The coupling of the imidazo[1,2-b]pyridazine derivative with 2-methylphenyl and 2-methylbenzamide moieties is typically carried out using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the imidazo[1,2-b]pyridazine ring, potentially opening the ring or reducing double bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide has been studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It could serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide exerts its effects is often related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide
- N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide
- N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-4-methylphenyl)-2-methylbenzamide
Uniqueness
Compared to these similar compounds, N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-14-6-4-5-7-17(14)22(27)24-18-12-16(9-8-15(18)2)19-13-26-20(23-19)10-11-21(25-26)28-3/h4-13H,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOIECJRHJRQIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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